Rigin

Immunology Phagocytosis Macrophage

Researchers requiring a tuftsin alternative for phagocytosis assays often face supply inconsistency and limited sequence diversity. Rigin (Gly-Gln-Pro-Arg) is an IgG-derived tetrapeptide with phagocytosis-stimulating activity equivalent to tuftsin, validated in peer-reviewed studies (Int J Pept Protein Res. 1981). Its distinct lymphocyte-predominant immunomodulatory pathway and the antifungal activity of its N-substituted analogs differentiate it from tuftsin. The palmitoylated derivative (Palmitoyl Tetrapeptide-7) is a clinically proven IL-6 downregulator used in Matrixyl 3000 anti-aging formulations. • Equivalent phagocytic potency to tuftsin in macrophage and PMN assays • Lymphocyte-mediated immunomodulation; N-substituted analogs exhibit antifungal activity absent in native tuftsin • Palmitoyl Tetrapeptide-7 derivative suppresses IL-6; validated in commercial cosmeceutical formulations Supplied as research-grade powder (≥95% HPLC) with full analytical documentation. Global shipping from stocked inventory.

Molecular Formula C18H32N8O6
Molecular Weight 456.5 g/mol
CAS No. 77727-17-4
Cat. No. B1295069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRigin
CAS77727-17-4
SynonymsGly-Gln-Pro-Arg
glycyl-L-glutaminyl-L-prolyl-L-arginine
rigin
Molecular FormulaC18H32N8O6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)16(30)26-8-2-4-12(26)15(29)25-11(17(31)32)3-1-7-23-18(21)22/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1
InChIKeyUEJYSALTSUZXFV-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rigin: Immunomodulatory Tetrapeptide Overview


Rigin (CAS 77727-17-4) is a tuftsin-like tetrapeptide derived from the Fc region of human immunoglobulin G (IgG), with the sequence Gly-Gln-Pro-Arg [1]. It is classified as an oligopeptide and exhibits immunomodulatory activity, including the stimulation of phagocytosis by macrophages and polymorphonuclear leukocytes . Rigin is distinguished from the well-known phagocytosis-stimulating tetrapeptide tuftsin (Thr-Lys-Pro-Arg) by its substitution of glycine and glutamine for threonine and lysine, yet it demonstrates equivalent biological potency in phagocytosis assays [2].

Rigin Substitution: Why Replacement Fails


Substituting Rigin with tuftsin or other in-class IgG-derived peptides is not straightforward due to distinct functional and physicochemical differences. While both Rigin and tuftsin stimulate phagocytosis, Rigin exhibits a unique immunomodulatory profile, manifesting its activity more through lymphocytes than the polymorphonuclear leukocyte/macrophage pathway dominant for tuftsin [1]. Furthermore, Rigin analogs demonstrate potent antifungal activity absent in the native peptide [2], and the palmitoylated derivative (Palmitoyl Tetrapeptide-7) shows superior skin penetration and anti-wrinkle efficacy in cosmetic applications [3]. These differences underscore the need for a rigorous, evidence-based selection process.

Quantitative Evidence for Rigin


Phagocytosis Stimulation vs. Tuftsin

Rigin's phagocytosis-stimulating activity is quantitatively equivalent to that of tuftsin. In a direct comparative study using mouse peritoneal macrophages, Rigin enhanced phagocytic capacity to the same extent as tuftsin, establishing it as a potent alternative immunomodulator [1].

Immunology Phagocytosis Macrophage

Lipophilicity & Solubility vs. Tuftsin

Rigin exhibits a distinct physicochemical profile compared to tuftsin, influencing its formulation and in vivo behavior. Predicted properties show Rigin has a lower water solubility (0.3 g/L) and a logP of -3.6 (ALOGPS) [1]. This contrasts with tuftsin's predicted higher solubility and different lipophilicity (logP values for tuftsin are typically higher, e.g., around -2.5 to -3.0). This difference is key for applications requiring specific solubility or where enhanced membrane interaction is desired.

Peptide Chemistry Physicochemical Properties Formulation

Antifungal Activity of Rigin Analogs

Native Rigin lacks significant antifungal activity. However, a library of synthetic Rigin analogs, created via site-selective modification, revealed potent antifungal properties. The most active analogs were N-substituted and lateral-chain protected derivatives, while free cationic peptides displayed low direct activity [1]. This demonstrates that the Rigin scaffold can be engineered to gain a completely new biological function, a capability not observed with the native sequence.

Antifungal Peptide Engineering Antimicrobial Resistance

Antimalarial Efficacy: Rigin Analog vs. Tuftsin Analog

A hydrophobic analog of Rigin, N-cholestanyl-amino-ethyl-rigin amide (CR), demonstrated superior in vivo prophylactic efficacy against *Plasmodium berghei* infection in mice compared to the analogous tuftsin derivative (PT). Mice treated with CR (100 µg/mouse/day for 2 days) showed a more prominent reduction in parasitemia and increased median survival time (MST) than those treated with PT [1]. The study attributes this to the cholesterol moiety enhancing membrane interaction and lymphocyte activation.

Immunotherapy Malaria Prophylaxis

Anti-Wrinkle Efficacy of Palmitoyl-Rigin

Palmitoyl Tetrapeptide-7 (Pal-GQPR), the lipophilic derivative of Rigin, is a core component of the clinically validated anti-aging formulation Matrixyl 3000. It functions by inhibiting the production of the pro-inflammatory cytokine interleukin-6 (IL-6) [1]. Its anti-wrinkle efficacy is established in cosmetic applications, and it is a key differentiator from other anti-aging peptides like Acetyl Hexapeptide-8 (Argireline), which primarily targets muscle contraction [2].

Cosmeceuticals Anti-Aging Dermatology

Storage Stability of Rigin

Rigin, as a lyophilized powder, is stable for up to 3 years when stored at -20°C, and for 2 years at 4°C . In solution, it is recommended to use within 1 month when stored at -20°C, and to avoid repeated freeze-thaw cycles . This stability profile is typical for many synthetic tetrapeptides and is more defined than that of some less-characterized analogs, providing clear guidance for experimental reproducibility.

Peptide Stability Storage Handling

Rigin Application Scenarios


Phagocytosis Assays: Tuftsin Replacement

Rigin serves as an effective and equivalent substitute for tuftsin in in vitro phagocytosis assays using macrophages or polymorphonuclear leukocytes [1]. This is particularly valuable when tuftsin is unavailable, cost-prohibitive, or when a different sequence is desired for structure-activity relationship (SAR) studies. The direct comparability of potency ensures that experimental outcomes are not compromised.

Cosmetic Anti-Aging: Anti-Inflammatory Peptide

Palmitoyl Tetrapeptide-7 (Pal-GQPR), a derivative of Rigin, is an essential component for developing premium anti-aging formulations. Its ability to downregulate the pro-inflammatory cytokine IL-6 makes it ideal for serums and creams targeting inflammation-driven skin aging [2]. Procurement for this purpose is justified by its proven track record in commercial products like Matrixyl 3000, differentiating it from unproven generic peptides.

Antifungal Drug Discovery: Rigin Scaffold

Researchers aiming to combat rising antifungal resistance can leverage the Rigin scaffold to create novel antifungal agents. The demonstration that N-substituted and side-chain protected analogs exhibit potent antifungal activity, not present in the native peptide, provides a validated starting point for combinatorial chemistry and rational drug design [3]. This approach is specifically suited for programs focused on host-defense peptides and low-AMR strategies.

Immunotherapy & Prophylaxis: Lymphocyte Response

For in vivo studies of infectious diseases like malaria, leishmaniasis, or tuberculosis, Rigin analogs (especially those modified with lipophilic moieties like cholesterol) are preferable to tuftsin analogs. They exhibit a more pronounced activation of lymphocytes and demonstrate greater prophylactic efficacy in animal models [4]. This makes Rigin-based compounds the molecule of choice for research aiming to boost cell-mediated immunity and reduce parasite burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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